Phenyl(4-((trifluoromethyl)thio)phenyl)methanamine
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Overview
Description
Phenyl(4-((trifluoromethyl)thio)phenyl)methanamine is an organic compound characterized by the presence of a phenyl group substituted with a trifluoromethylthio group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(4-((trifluoromethyl)thio)phenyl)methanamine typically involves the reaction of 4-(trifluoromethylthio)benzaldehyde with an amine source under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst. The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Phenyl(4-((trifluoromethyl)thio)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Phenyl(4-((trifluoromethyl)thio)phenyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Phenyl(4-((trifluoromethyl)thio)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Similar in structure but lacks the thio group.
4-(Trifluoromethyl)phenyl isocyanate: Contains an isocyanate group instead of a methanamine group.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Contains a thiourea group and is used as an organocatalyst.
Uniqueness
Phenyl(4-((trifluoromethyl)thio)phenyl)methanamine is unique due to the presence of both the trifluoromethylthio and methanamine groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
phenyl-[4-(trifluoromethylsulfanyl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NS/c15-14(16,17)19-12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10/h1-9,13H,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQYTZOPECLHEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)SC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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